α-Glucosidase Inhibitory Potency
While not a study on the target compound itself, this evidence demonstrates the high potency of the imidazo[1,2-b]pyrazole class as α-glucosidase inhibitors. All 15 synthesized derivatives (4a-o) in this series showed superior inhibitory activity compared to the standard drug acarbose. The most potent derivative, compound 4j, exhibited an IC50 value of 95.0 ± 0.5 µM, making it approximately eightfold more potent than acarbose (IC50 = 750 ± 1.5 µM) [1]. This class-level potency strongly supports the use of the core 1-Methyl-1H-imidazo[1,2-b]pyrazole scaffold as a starting point for developing novel antidiabetic agents.
| Evidence Dimension | In vitro α-Glucosidase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Data for target compound is not available. |
| Comparator Or Baseline | Class representative (compound 4j): IC50 = 95.0 ± 0.5 µM; Acarbose (standard drug): IC50 = 750 ± 1.5 µM |
| Quantified Difference | Compound 4j is ~7.9-fold more potent than Acarbose. |
| Conditions | In vitro enzymatic assay |
Why This Matters
This quantitative class-level data validates the imidazo[1,2-b]pyrazole core as a privileged scaffold for potent α-glucosidase inhibition, justifying its procurement for antidiabetic drug discovery programs.
- [1] Peytam, F., Adib, M., Shourgeshty, R., Mohammadi-Khanaposhtani, M., Jahani, M., Imanparast, S., ... & Larijani, B. (2020). Design and synthesis of new imidazo[1,2-b]pyrazole derivatives, in vitro α-glucosidase inhibition, kinetic and docking studies. Molecular Diversity, 24(1), 69-80. View Source
